

Technical Support Center: Serelaxin Pharmacokinetics

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Compound of Interest		
Compound Name:	Serelaxin	
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This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effect of hepatic impairment on the clearance and overall pharmacokinetic profile of **Serelaxin**.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of hepatic impairment on the clearance and pharmacokinetics of **Serelaxin**?

Based on a dedicated clinical study, hepatic impairment does not have a clinically significant effect on the clearance or the overall pharmacokinetic (PK) profile of **Serelaxin**.[1][2][3][4] Pharmacokinetic parameters, including exposure (AUC) and peak concentrations, were comparable between subjects with mild, moderate, or severe hepatic impairment and healthy control subjects.[1][2][3][4] Consequently, no dose adjustment is recommended for **Serelaxin** in patients with hepatic impairment.[1][2][3]

Q2: What was the design of the clinical study that assessed the impact of hepatic impairment on **Serelaxin** PK?

The study was an open-label, parallel-group, single-dose trial (NCT01433458) designed to specifically evaluate the pharmacokinetics of **Serelaxin** in this patient population.[1][2][4] It compared the PK profile of **Serelaxin** in patients with mild (Child-Pugh Class A), moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment against a group of matched healthy control subjects.[1][2][4]



Q3: What were the key quantitative pharmacokinetic findings from the study?

The primary non-compartmental pharmacokinetic parameters were found to be comparable across all groups.[1][2] Serum concentrations of **Serelaxin** increased in the initial hours of infusion, reaching a steady state at approximately 12-24 hours, and then declined after the infusion ended, with a mean terminal half-life of 7-8 hours in all cohorts.[1][2][5] While there was a slight, non-statistically significant trend towards increased exposure (AUC) with the severity of liver impairment, the effect was minimal and not considered clinically relevant.[5]

Table 1: Summary of Serelaxin Pharmacokinetic

Parameters by Hepatic Function

Parameter	Healthy Controls	Mild Impairment (Child-Pugh A)	Moderate Impairment (Child-Pugh B)	Severe Impairment (Child-Pugh C)
N	24	9	8	8
AUC(0-48h) (ng·h/mL)	289	303	329	358
AUC(0-∞) (ng·h/mL)	300	315	344	373
Cmax (ng/mL)	8.8	9.2	10.0	10.7
T½ (h)	7.5	7.8	7.1	7.6
CL (mL/h/kg)	83.3	79.4	72.7	67.0

Data adapted from a single-dose study of 30 μ g/kg/day **Serelaxin** infused over 24 hours. Values represent geometric means. AUC(0-48h): Area under the concentration-time curve from 0 to 48 hours. AUC(0- ∞): Area under the curve extrapolated to infinity. Cmax: Maximum serum concentration. T½: Terminal half-life. CL: Clearance.

Troubleshooting & Experimental Guides

Guide 1: Experimental Protocol for Assessing Serelaxin PK in Hepatic Impairment



This section details the methodology used in the key clinical study (NCT01433458) for researchers designing similar experiments.

- 1. Study Design:
- Type: Open-label, single-dose, parallel-group study.[1][2][4]
- Population: Four parallel groups:
 - Mild hepatic impairment (Child-Pugh Class A).[1][2][4]
 - Moderate hepatic impairment (Child-Pugh Class B).[1][2][4]
 - Severe hepatic impairment (Child-Pugh Class C).[1][2][4]
 - Healthy volunteers matched for age, weight, and gender to the patient groups.[1][2][4]
- Total Enrollment: 49 subjects were enrolled, with 48 completing the study.[1][5]
- 2. Dosing Regimen:
- Drug: Serelaxin (recombinant human relaxin-2).
- Dose: A single dose of 30 μg/kg/day.[1][2][5]
- Administration: Administered as a continuous intravenous (IV) infusion over 24 hours.[1][2][5]
- 3. Pharmacokinetic Sampling:
- Matrix: Serum.
- Sampling Schedule: Blood samples for PK analysis were collected at the following time points:
 - Pre-dose (0 hours).
 - During infusion: At 2, 4, 8, 12, 18, and 24 hours.
 - Post-infusion: At 24.5, 25, 26, 28, 32, 36, and 48 hours.

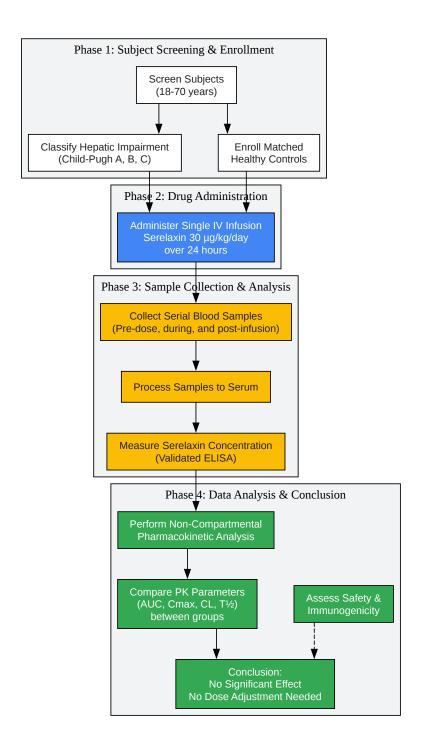


4. Bioanalytical Method:

- Assay: Serum Serelaxin concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA).
- 5. Data Analysis:
- Method: Non-compartmental pharmacokinetic analysis was used to determine key parameters.
- Primary Parameters: The primary endpoints for comparison were the Area Under the Serum Concentration-Time Curve (AUC) and the serum concentration at 24 hours (C24h).[1][5]
- Statistical Comparison: PK parameters for each hepatic impairment group were compared against the matched healthy control group.
- 6. Safety and Immunogenicity:
- Standard safety assessments, including monitoring of adverse events, vital signs, and clinical laboratory tests, were conducted throughout the study.[1]
- Blood samples were collected to assess the development of anti-Serelaxin antibodies.[1]

Visualizations





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Caption: Workflow for the **Serelaxin** hepatic impairment study.



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